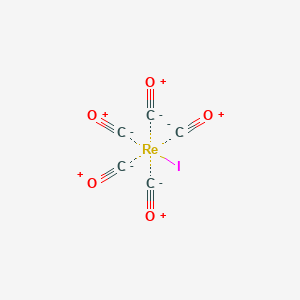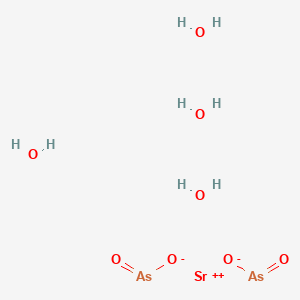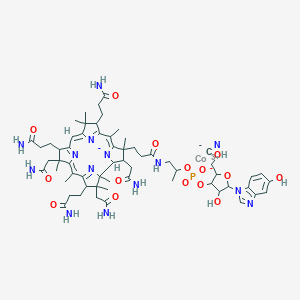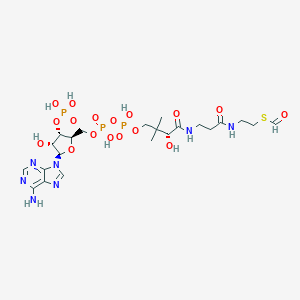
Rhenium, pentacarbonyliodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhenium, pentacarbonyliodo- is a chemical compound that has been the focus of scientific research due to its unique properties and potential applications in various fields. This compound is a yellow-orange crystalline powder that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of rhenium, pentacarbonyliodo- is not fully understood, but it is believed to act as a radiation sensitizer by enhancing the effects of ionizing radiation on cancer cells. It has been shown to induce DNA damage and apoptosis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Rhenium, pentacarbonyliodo- has been shown to have low toxicity in vitro and in vivo. It has been found to accumulate in various tissues such as the liver, spleen, and kidneys. However, its long-term effects on these tissues are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using rhenium, pentacarbonyliodo- in lab experiments is its unique properties that make it a valuable tool for studying various biological processes. However, its limited solubility in aqueous solutions and potential toxicity limit its use in certain experiments.
Orientations Futures
There are several future directions for research on rhenium, pentacarbonyliodo-. One area of interest is its potential use in cancer therapy as a radiation sensitizer. Further studies are needed to determine its efficacy and safety in this application. Another area of interest is its potential use in catalysis for organic synthesis. Research is ongoing to develop more efficient and selective catalysts based on rhenium, pentacarbonyliodo-. Overall, rhenium, pentacarbonyliodo- is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
Rhenium, pentacarbonyliodo- can be synthesized by reacting rhenium pentacarbonyl with iodine in the presence of a reducing agent such as zinc. The reaction takes place in an organic solvent such as dichloromethane and is typically carried out under an inert atmosphere.
Applications De Recherche Scientifique
Rhenium, pentacarbonyliodo- has been studied for its potential applications in various fields such as catalysis, imaging, and medicine. In catalysis, it has been shown to be an effective catalyst for various organic reactions such as carbonylation and hydroformylation. In imaging, it has been used as a contrast agent for magnetic resonance imaging (MRI) due to its high electron density. In medicine, it has been studied for its potential use in cancer therapy as a radiation sensitizer.
Propriétés
Numéro CAS |
13821-00-6 |
|---|---|
Formule moléculaire |
C9H7BrN2 |
Poids moléculaire |
453.16 g/mol |
Nom IUPAC |
carbon monoxide;iodorhenium |
InChI |
InChI=1S/5CO.HI.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1 |
Clé InChI |
DGSSBNZHZQWZBU-UHFFFAOYSA-M |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].I[Re] |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].I[Re] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)

![N-[2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B227571.png)


![2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B227598.png)

